molecular formula C21H21N3O3 B11135792 N~1~-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11135792
M. Wt: 363.4 g/mol
InChI Key: ZQTUQTQCJIONOV-UHFFFAOYSA-N
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Description

The compound N₁-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine-based acetamide derivative. Its structure features a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 2-methoxyphenyl substituent at the 3-position of the pyridazinyl ring.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O3/c1-14-7-6-8-15(2)21(14)22-19(25)13-24-20(26)12-11-17(23-24)16-9-4-5-10-18(16)27-3/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

ZQTUQTQCJIONOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

N~1~-(2,6-dimethylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H19N3O\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}

This structure features a pyridazine ring, which is known for its biological activity in various medicinal applications.

Antitumor Activity

Research indicates that compounds containing pyridazine moieties exhibit antitumor properties. A related study highlighted that certain pyridazine derivatives inhibited cancer cell proliferation in vitro. The mechanism often involves the modulation of apoptosis pathways and inhibition of cell cycle progression .

The biological activity of this compound is likely mediated through multiple pathways:

  • Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, which are crucial in neuronal excitability and seizure activity.
  • Apoptotic Pathways : The presence of the pyridazine ring may influence apoptotic signaling cascades, promoting cell death in tumor cells.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression has been suggested.

Study 1: Anticonvulsant Screening

In a pharmacological screening involving MES tests, several derivatives demonstrated varying degrees of anticonvulsant activity. For example:

CompoundDose (mg/kg)MES Protection
Compound A100Yes
Compound B300Yes
N~1~-(2,6-dimethylphenyl)...TBDTBD

This table illustrates the need for further research to establish the specific anticonvulsant effects of this compound.

Study 2: Antitumor Efficacy

A related compound was tested against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
Breast Cancer15Apoptosis induction
Lung Cancer25Cell cycle arrest
Colon Cancer30Enzyme inhibition

This study suggests that modifications on the phenyl and pyridazine rings could enhance antitumor activity.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinyl Ring

The pyridazinyl ring is a common scaffold in several analogs, but substituent differences significantly alter properties:

Compound Name Pyridazinyl Substituent Key Functional Groups Molecular Weight Reference
Target Compound 3-(2-Methoxyphenyl) 6-oxo, 2-methoxy Not Provided N/A
N-(2,5-Dichlorophenyl)-2-(6-oxo-3-phenyl-...) 3-Phenyl 6-oxo, 2,5-dichlorophenyl 374.22 g/mol
2-(6-Oxo-3-phenyl-...)-N-[2-(trifluoromethyl)phenyl]acetamide 3-Phenyl 6-oxo, 2-(trifluoromethyl) ~392.3 g/mol*
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-...] 3-(1-Naphthyl) 6-oxo, 4-acetamidophenyl ~407.4 g/mol*

*Calculated based on molecular formulas provided in evidence.

Key Observations :

  • The 2-methoxyphenyl group in the target compound may enhance solubility compared to chlorinated () or trifluoromethyl () analogs, which are more lipophilic .

Variations in the Acetamide Side Chain

The acetamide nitrogen substituent modulates target selectivity and metabolic stability:

Compound Name Acetamide Substituent Notable Features Application Insights Reference
Target Compound 2,6-Dimethylphenyl Electron-donating methyl groups Likely agrochemical/pharma use N/A
N-(Pyrazol-1-yl-methyl)-pyrazol-1-yl-acetic acid-2',6'-dimethylanilide 2,6-Dimethylphenyl + pyrazolyl Dual heterocyclic moieties Potential pesticidal activity
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide 2,6-Dimethylphenyl + pyrazolyl Chlorinated acetamide Herbicide (metazachlor)

Key Observations :

  • The 2,6-dimethylphenyl group is recurrent in pesticidal compounds (e.g., metazachlor in ), suggesting the target compound may share herbicidal or fungicidal properties .

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound are absent, inferences can be drawn from analogs:

  • : The dichlorophenyl analog’s higher molecular weight (374.22 g/mol) and chlorine atoms suggest prolonged half-life but possible toxicity risks .
  • : A structurally complex analog (molar mass 490.58 g/mol) with a triazole-thioether linkage demonstrates how heterocyclic extensions can improve binding affinity, albeit at the cost of synthetic complexity .

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